molecular formula C18H21N3O3 B11484427 2-[(2,3-Dimethylquinoxalin-6-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(2,3-Dimethylquinoxalin-6-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B11484427
M. Wt: 327.4 g/mol
InChI Key: RJMREODRLBVJHL-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethylquinoxalin-6-yl)carbamoyl]cyclohexanecarboxylic acid is an organic compound that features a quinoxaline moiety linked to a cyclohexane ring through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethylquinoxalin-6-yl)carbamoyl]cyclohexanecarboxylic acid typically involves the coupling of a quinoxaline derivative with a cyclohexanecarboxylic acid derivative. One common method is the transition-metal free decarboxylative coupling reaction of oxamic acids with quinoxalin-2(1H)-ones under mild conditions . This method provides an efficient approach for the preparation of carbamoyl quinoxalin derivatives, which are important subunits in biologically active natural products and medicinal chemistry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applied to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethylquinoxalin-6-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

2-[(2,3-Dimethylquinoxalin-6-yl)carbamoyl]cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethylquinoxalin-6-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline core structure and exhibit similar biological activities.

    Cyclohexanecarboxylic acid derivatives:

Uniqueness

2-[(2,3-Dimethylquinoxalin-6-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to the combination of the quinoxaline and cyclohexane moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H21N3O3/c1-10-11(2)20-16-9-12(7-8-15(16)19-10)21-17(22)13-5-3-4-6-14(13)18(23)24/h7-9,13-14H,3-6H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

RJMREODRLBVJHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3CCCCC3C(=O)O)C

Origin of Product

United States

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